Acide N-acétyl-neuraminique 2-désoxy-2,3-déhydro

Vue d'ensemble

Description

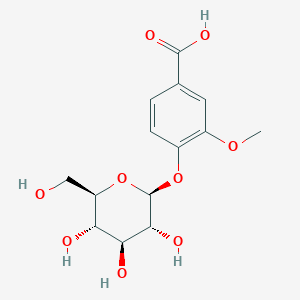

L’acide 2-désoxy-2,3-didéhydro-N-acétylneuraminique, communément appelé DANA, est un inhibiteur de la sialidase. Il s’agissait du premier composé identifié pour inhiber l’activité des enzymes sialidases, qui sont essentielles à la prolifération des virus de la grippe. Le DANA est dérivé de l’acide sialique et joue un rôle important dans la recherche antivirale, en particulier dans le développement de traitements contre la grippe.

Applications De Recherche Scientifique

DANA has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sialidase inhibition and designing new inhibitors.

Biology: Helps in understanding the role of sialidase enzymes in viral infections and cellular processes.

Medicine: Serves as a basis for developing antiviral drugs, particularly for treating influenza.

Industry: Utilized in the production of antiviral agents and in research for developing new therapeutic compounds

Mécanisme D'action

Le DANA exerce ses effets en inhibant l’activité des enzymes sialidases. Ces enzymes sont responsables du clivage des résidus d’acide sialique des glycoprotéines et des glycolipides, une étape cruciale dans la libération des particules virales des cellules infectées. En inhibant la sialidase, le DANA empêche la propagation du virus vers de nouvelles cellules, limitant ainsi l’infection .

Analyse Biochimique

Biochemical Properties

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid plays a crucial role in biochemical reactions by inhibiting neuraminidase enzymes. These enzymes, including NEU1, NEU2, NEU3, and NEU4, are responsible for the hydrolysis of sialic acids from glycoproteins and glycolipids. The inhibition of these enzymes by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid prevents the release of sialic acids, thereby affecting various cellular processes. The compound interacts with the active site of neuraminidase enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid influences various types of cells and cellular processes. By inhibiting neuraminidase activity, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of neuraminidase can lead to the accumulation of sialic acids on the cell surface, which can alter cell-cell interactions and signal transduction pathways. Additionally, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid has been shown to modulate insulin secretion in pancreatic cells by affecting sialidase activity .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid involves its binding to the active site of neuraminidase enzymes. This binding inhibits the enzymatic activity by preventing the cleavage of sialic acids from glycoproteins and glycolipids. The compound acts as a transition state analog, mimicking the natural substrate of neuraminidase and forming a stable complex with the enzyme. This inhibition can lead to changes in gene expression and cellular functions, as the removal of sialic acids is a critical step in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the inhibition of neuraminidase by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid can lead to sustained changes in cellular function, including reduced viral replication and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuraminidase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that the compound can reduce viral replication and alleviate symptoms of viral infections at therapeutic doses .

Metabolic Pathways

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is involved in metabolic pathways related to the metabolism of sialic acids. It interacts with neuraminidase enzymes, inhibiting their activity and preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can affect metabolic flux and the levels of various metabolites, as sialic acids play a critical role in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on neuraminidase enzymes. The distribution of the compound can influence its overall efficacy and impact on cellular functions .

Subcellular Localization

The subcellular localization of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is primarily determined by its interactions with neuraminidase enzymes and other cellular components. The compound is directed to specific compartments, such as lysosomes and the cell membrane, where it can inhibit neuraminidase activity. Post-translational modifications and targeting signals play a role in the precise localization of the compound, affecting its activity and function within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le DANA est synthétisé par déshydratation du groupe hydroxyle C2 de l’acide sialique. Le processus implique l’élimination d’une molécule d’eau de la structure de l’acide sialique, conduisant à la formation de DANA. Le remplacement du groupe hydroxyle en position C4 par un groupe amino augmente considérablement l’affinité de liaison du composé, conduisant à la création de la 4-amino-DANA, un inhibiteur plus puissant .

Méthodes de production industrielle

La production industrielle de DANA implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de manipulateurs de liquides automatisés pour l’ajout précis des réactifs et le contrôle des conditions de réaction. Le composé synthétisé est ensuite purifié à l’aide de techniques telles que la cristallisation ou la chromatographie pour obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Le DANA subit diverses réactions chimiques, notamment :

Oxydation : Le DANA peut être oxydé pour former différents dérivés avec des affinités de liaison modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du DANA, améliorant potentiellement ses propriétés inhibitrices.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le DANA comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour garantir des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de DANA avec des affinités de liaison et des activités inhibitrices améliorées.

Applications de la recherche scientifique

Le DANA a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la sialidase et concevoir de nouveaux inhibiteurs.

Biologie : Aide à comprendre le rôle des enzymes sialidases dans les infections virales et les processus cellulaires.

Médecine : Sert de base au développement de médicaments antiviraux, en particulier pour traiter la grippe.

Industrie : Utilisé dans la production d’agents antiviraux et dans la recherche pour développer de nouveaux composés thérapeutiques

Comparaison Avec Des Composés Similaires

Composés similaires

Zanamivir : Un autre inhibiteur de la sialidase utilisé comme médicament antiviral.

Oseltamivir : Un médicament antiviral largement utilisé qui inhibe l’activité de la sialidase.

Peramivir : Un inhibiteur de la sialidase utilisé pour traiter la grippe.

Unicité du DANA

Le DANA est unique en raison de son inhibition pan-sélective de toutes les isoenzymes de la neuraminidase humaine, ce qui en fait un composé polyvalent pour l’étude de l’inhibition de la sialidase. Sa structure permet diverses modifications, conduisant au développement de dérivés plus puissants .

Propriétés

IUPAC Name |

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJZWSZQKHCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-27-9 | |

| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []

ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.

A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []

A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []

A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []

A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.